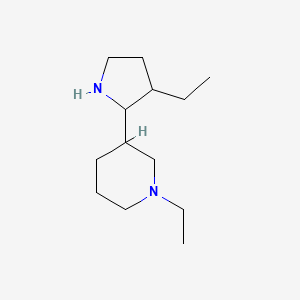
2-Amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structural features This compound belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions One common method starts with the preparation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions
The nitrile group is often introduced via a nucleophilic substitution reaction, where a suitable leaving group (eg, a halide) is replaced by a cyanide ion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high efficiency and selectivity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acid catalysts.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion of nitrile to amine.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Applications De Recherche Scientifique
2-Amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol
- 2-Methoxy-5-(phenylamino)methylphenol
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 2-Amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research fields.
Propriétés
Formule moléculaire |
C15H17N3O |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-amino-1-(2-methoxy-5-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H17N3O/c1-9-5-6-14(19-4)13(7-9)18-11(3)10(2)12(8-16)15(18)17/h5-7H,17H2,1-4H3 |
Clé InChI |
FFOZGPQIFGLNGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)N2C(=C(C(=C2N)C#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




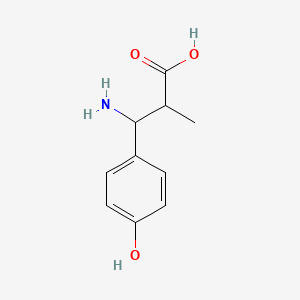


![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
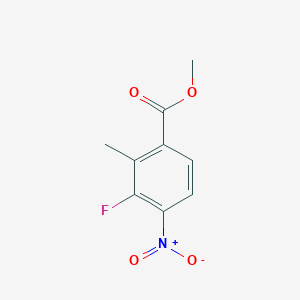
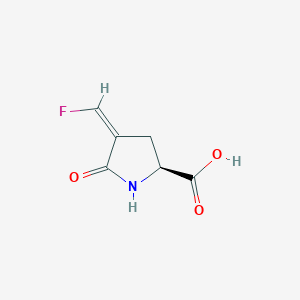
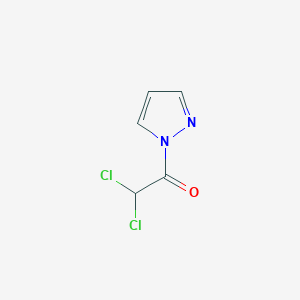
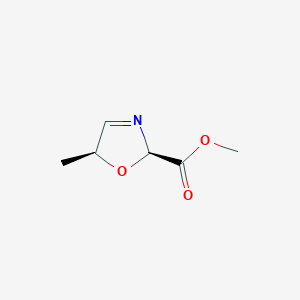
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)
